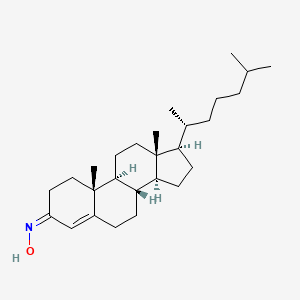

Olesoxime

Vue d'ensemble

Description

Olesoxime is a cholesterol-like small molecule that has demonstrated a remarkable neuroprotective profile in a battery of both in vitro and in vivo preclinical models. For example, it has demonstrated the ability to prevent neurodegeneration, enhance nerve function and accelerate neuroregeneration following nerve trauma.

Applications De Recherche Scientifique

Ligand potentiel des cholinestérases humaines

L'olesoxime, un dérivé du cholestérol avec un groupe oxime, a la capacité de traverser la barrière hémato-encéphalique et a démontré d'excellentes propriétés de sécurité et de tolérance dans la recherche clinique . Il peut servir de ligand actif central de l'acétylcholinestérase (AChE) et de la butyrylcholinestérase (BChE), dont la perturbation de l'activité avec des composés organophosphorés (OP) entraîne une excitation incontrôlée et des symptômes potentiellement mortels .

Réactivateur de l'AChE et de la BChE humaines

Des études cinétiques in vitro avec le métabolite actif de l'insecticide parathion, le paraoxon, et les agents neurotoxiques de guerre sarin, cyclosarin, tabun et VX ont montré que les deux enzymes possédaient une affinité de liaison pour l'this compound dans la gamme du micromolaire moyen, supérieure à celle des antidotes en usage . Alors que l'this compound a montré une faible capacité à réactiver l'AChE, la BChE inhibée par le cyclosarin a été réactivée avec une constante de vitesse de réactivation globale comparable à celle de l'oxime standard HI-6 .

Thérapie potentielle ciblant la BChE

La modélisation moléculaire a révélé des interactions productives entre l'this compound et la BChE, mettant en évidence l'this compound comme une thérapie potentiellement ciblant la BChE . De plus, il pourrait être ajouté au traitement de l'intoxication par les OP pour augmenter l'efficacité de la réactivation de la BChE, et son échafaudage cholestérol pourrait fournir une base pour le développement de nouveaux antidotes oximes .

Traitement de la maladie d'Alzheimer

L'this compound a été étudié pour son potentiel dans le traitement de la maladie d'Alzheimer (MA). En supprimant l'agrégation de l'Aβ 1-42 et en traversant la barrière hémato-encéphalique après un traitement intraveineux sans causer de dommages discernables, le nanocomposite a démontré une bonne biocompatibilité .

Amélioration de la fonction cognitive

Une nouvelle combinaison d'exosomes encapsulés this compound/Resvératrol a été développée pour améliorer la fonction cognitive en ciblant la maladie d'Alzheimer induite par l'amyloïde β . Les résultats comportementaux du test du labyrinthe d'eau de Morris ont démontré que les exosomes chargés en OLX-RSV amélioraient significativement la capacité des souris APP/PS1 à apprendre et à se souvenir des indices spatiaux .

Neuroprotection

L'this compound a de larges effets neuroprotecteurs sur diverses classes de neurones et de modèles de neurodégénérescence . Ces effets sont cohérents avec l'hypothèse que l'this compound cible un mécanisme commun de mort cellulaire .

Mécanisme D'action

Target of Action

Olesoxime, also known as TRO19622, primarily targets proteins of the outer mitochondrial membrane . It interacts with two components of the mitochondrial permeability transition pore (mPTP), namely VDAC and TSPO . These proteins play a crucial role in regulating mitochondrial metabolism and response to oxidative stress .

Mode of Action

This compound interacts with protein components of the mPTP, preventing the release of apoptotic factors and thereby protecting the neuron . This interaction occurs at the lipid-protein interface of the VDAC β-barrel, hindering αSyn translocation through the VDAC pore and affecting VDAC voltage gating . This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications .

Biochemical Pathways

This compound’s interaction with the mPTP affects various biochemical pathways. Mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to a large influx of calcium through calcium channels . By preventing the opening of the mPTP, this compound helps maintain mitochondrial function under stress conditions . In preclinical studies on Huntington’s disease, the disease-attenuating effects of this compound were attributed to modulating the activity of calcium-dependent proteases called calpains .

Pharmacokinetics

This compound is orally active and can cross the blood-brain barrier . It has successfully completed regulatory preclinical assessment of pharmacology, safety, toxicity, and pharmacokinetics to conduct clinical trials . Phase 1 studies have evaluated human safety, tolerance, and pharmacokinetics of this compound at single and multiple doses in healthy volunteers and both ALS and SMA patients .

Result of Action

This compound exerts a potent neuroprotective effect in various in vitro and in vivo models . It has been shown to provide significant protection in experimental animal models of motor neuron disorders, particularly ALS . By suppressing calpain activation, this compound reduces the levels of mutant huntingtin fragments, thereby alleviating behavioral and neuropathological phenotypes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, an increase in extracellular Cl- enhances the action of this compound on exocytosis . Moreover, this compound increases intracellular Cl- levels , suggesting that the cellular environment can modulate the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Olesoxime plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets proteins of the outer mitochondrial membrane, such as the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO) . These interactions help prevent the opening of the mitochondrial permeability transition pore (mPTP), which is crucial for maintaining mitochondrial integrity and function . Additionally, this compound has been shown to modulate the activity of calcium-dependent proteases called calpains, which are involved in various cellular processes .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes by promoting the function and survival of neurons and other cell types under disease-relevant stress conditions . It influences cell function by preventing the opening of the mPTP, thereby maintaining mitochondrial integrity and function . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of VDAC and TSPO . In particular, it has been shown to provide significant protection in experimental animal models of motor neuron disorders, such as ALS and SMA .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with VDAC and TSPO on the outer mitochondrial membrane . By binding to these proteins, this compound prevents the opening of the mPTP, which is crucial for maintaining mitochondrial integrity and function . Additionally, this compound modulates the activity of calpains, calcium-dependent proteases that play a role in various cellular processes . This modulation helps protect neurons and other cell types from disease-relevant stress conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies . This compound has been shown to provide sustained neuroprotective effects by maintaining mitochondrial integrity and function over extended periods . Additionally, its ability to modulate the activity of calpains and other biomolecules contributes to its long-term efficacy in protecting neurons and other cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound provides significant neuroprotective effects at various dosages, with higher doses generally resulting in more pronounced effects . There may be threshold effects, as well as potential toxic or adverse effects at very high doses . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to mitochondrial function and calcium homeostasis . It interacts with enzymes and cofactors involved in these pathways, such as VDAC and TSPO, to maintain mitochondrial integrity and function . Additionally, this compound modulates the activity of calpains, which play a role in various cellular processes . These interactions help regulate metabolic flux and maintain cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with transporters and binding proteins . It has been shown to cross the blood-brain barrier, allowing it to exert its neuroprotective effects on the central nervous system . This compound primarily localizes to the mitochondria, where it interacts with VDAC and TSPO to maintain mitochondrial integrity and function . Its ability to cross the blood-brain barrier and target mitochondria makes it a promising candidate for treating neurodegenerative diseases .

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its neuroprotective effects by interacting with VDAC and TSPO . These interactions help maintain mitochondrial integrity and function, preventing the opening of the mPTP and protecting neurons and other cell types from disease-relevant stress conditions . The subcellular localization of this compound is crucial for its activity and function, as it allows the compound to target specific compartments and organelles within the cell .

Propriétés

Key on ui mechanism of action |

Olesoxime interacts with a physiologically relevant target: the mitochondrial permeability transition pore (mPTP). Mitochondria are central mediators of cell death and are implicated in most if not all neurodegenerative diseases regardless of the initiating factor: genetic mutations, excitotoxicity, reactive oxygen species, ischemia, chemical toxicity, etc. Mitochondria play diverse roles in all cells. In neurons, especially near synaptic sites, mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to large influx of calcium through calcium channels. Mitochondria also produce the ATP necessary for microtubule-based axoplasmic transport and maintaining the activity of ion and nutrient transporters. If a neuron fails to establish or maintain its functional role, mitochondria are responsible for eliminating it by releasing apoptotic factors. Olesoxime, by interacting with protein components of the mPTP, prevents the release of these apoptotic factors and therefore protects the neuron. This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications. |

|---|---|

Numéro CAS |

22033-87-0 |

Formule moléculaire |

C27H45NO |

Poids moléculaire |

399.7 g/mol |

Nom IUPAC |

N-[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine |

InChI |

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/t19?,22?,23?,24?,25?,26-,27+/m0/s1 |

Clé InChI |

QNTASHOAVRSLMD-RNMWJFICSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |

SMILES isomérique |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=NO)CC[C@]34C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

66514-00-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TRO-19622; TRO19622; TRO19622; RG6083; RG 6083; RG-6083; NSC 21311; NSC-21311; NSC21311; Olesoxime |

Origine du produit |

United States |

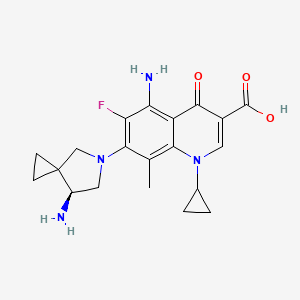

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

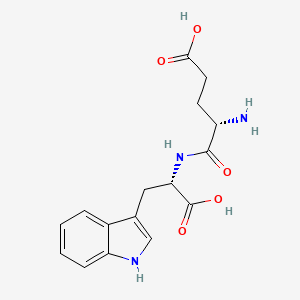

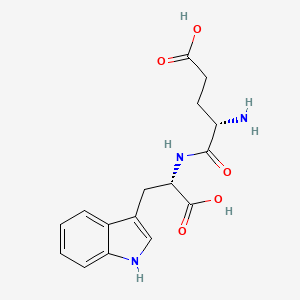

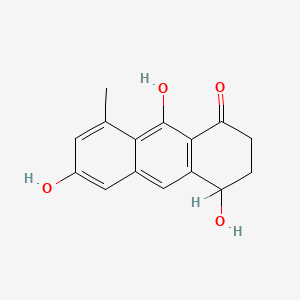

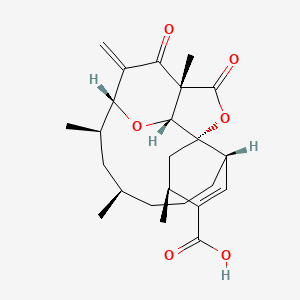

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)